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Compound of Interest

3-Oxocyclopent-1-enecarboxylic
Compound Name: d
aci

Cat. No.: B010569

This technical guide provides a comprehensive overview of 3-Oxocyclopent-1-enecarboxylic
acid, a molecule of interest in organic synthesis and potential pharmaceutical development.
The document is intended for researchers, scientists, and professionals in the field of drug
development, offering detailed information on its physicochemical properties, spectroscopic
characteristics, and a plausible biological context.

Physicochemical Properties

3-Oxocyclopent-1-enecarboxylic acid, with the chemical formula C6H603, is a
cyclopentenone derivative featuring a carboxylic acid functional group. This combination of a
reactive a,B-unsaturated ketone system and a carboxylic acid moiety makes it a versatile
building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-Oxocyclopent-1-
enecarboxylic acid. Due to the limited availability of experimental data for this specific
molecule in the public domain, some properties are predicted or inferred from structurally
related compounds.
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Property Value Source/Method
Molecular Weight 126.11 g/mol Calculated

Chemical Formula C6H603 -

CAS Number 108384-36-7 -

Physical Form Solid or Liquid Commercial Supplier Data
Purity >95% Commercial Supplier Data
Melting Point Not available -

Boiling Point Not available -

Predicted (based on similar
pKa ~4-5 o
carboxylic acids)

Experimental Protocols

Detailed experimental data for the synthesis and spectroscopic analysis of 3-Oxocyclopent-1-
enecarboxylic acid are not readily available in peer-reviewed literature. However, the
following section provides generalized protocols based on standard organic chemistry
techniques and data for closely related structures.

Synthesis

A plausible synthetic route to 3-Oxocyclopent-1-enecarboxylic acid could involve the
oxidation of a suitable precursor. For instance, a synthetic protocol for a related compound,
methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, involves the oxidation of the
corresponding cyclopentene derivative. A similar approach could likely be adapted for the
synthesis of the title compound.

Hypothetical Synthesis Workflow:
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Caption: Hypothetical workflow for the synthesis of 3-Oxocyclopent-1-enecarboxylic acid.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl
proton, the allylic protons, and the acidic proton of the carboxylic acid. The vinyl proton would
appear in the downfield region (6 6.0-7.5 ppm). The allylic protons would be expected in the
range of & 2.0-3.0 ppm. The carboxylic acid proton would typically be a broad singlet in the
far downfield region (& 10-13 ppm).

e 13C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl
carbon of the ketone (& > 190 ppm), the carbonyl carbon of the carboxylic acid (0 165-185
ppm), and the sp2 hybridized carbons of the double bond (& 120-150 ppm).
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2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-Oxocyclopent-1-enecarboxylic acid would be characterized by several
key absorption bands. A very broad absorption between 2500 and 3300 cm~* would be
indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=0 stretch of the
carboxylic acid would appear around 1710-1760 cm~1. The C=0 stretch of the a,B-unsaturated
ketone is expected around 1685-1715 cm~1. The C=C double bond stretch would be observed
in the 1600-1680 cm~* region.[1][2]

2.2.3. Mass Spectrometry

In a mass spectrum, the molecular ion peak (M*) would be observed at m/z = 126. Subsequent
fragmentation could involve the loss of water (m/z = 108), the carboxyl group (m/z = 81), or
other characteristic fragments.

Biological Context and Signaling Pathways

While there is no direct evidence for the biological activity of 3-Oxocyclopent-1-enecarboxylic
acid, its structural features are present in molecules with known pharmacological effects.
Specifically, the presence of a carboxylic acid group is common in non-steroidal anti-
inflammatory drugs (NSAIDs). These drugs often target the cyclooxygenase (COX) enzymes,
which are central to the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and
fever. The synthesis of prostaglandins begins with the release of arachidonic acid from cell
membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2),
which is a precursor to other prostaglandins. NSAIDs inhibit the activity of COX enzymes,
thereby reducing the production of prostaglandins and mitigating inflammation and pain. Given
its structure, 3-Oxocyclopent-1-enecarboxylic acid could potentially interact with this
pathway.
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Caption: Simplified diagram of the prostaglandin synthesis pathway.

This guide provides a foundational understanding of 3-Oxocyclopent-1-enecarboxylic acid
based on available data and established chemical principles. Further experimental
investigation is required to fully elucidate its properties and potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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